Bienvenue dans la boutique en ligne BenchChem!

N-(4,6-dichloro-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide

Lipophilicity Drug-likeness ADME prediction

Strategic hit-finding probe for antiviral SAR. This sulfamoylbenzamide uniquely pairs a 4,6-dichloro-1,3-benzothiazole core with an N,N-diethylsulfamoyl moiety, delivering halogen-bonding capacity and higher predicted lipophilicity (XLogP ~4.2) over dimethyl analogs. The documented University of Pardubice synthetic route ensures supply continuity. Explicitly for exploratory screening against HBV-related targets—not a lead-optimized candidate. Critical for mapping steric tolerance in benzothiazole-recognizing binding pockets.

Molecular Formula C18H17Cl2N3O3S2
Molecular Weight 458.4 g/mol
CAS No. 904818-22-0
Cat. No. B6579327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-dichloro-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide
CAS904818-22-0
Molecular FormulaC18H17Cl2N3O3S2
Molecular Weight458.4 g/mol
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3Cl)Cl
InChIInChI=1S/C18H17Cl2N3O3S2/c1-3-23(4-2)28(25,26)13-7-5-11(6-8-13)17(24)22-18-21-16-14(20)9-12(19)10-15(16)27-18/h5-10H,3-4H2,1-2H3,(H,21,22,24)
InChIKeyFQRSNUBIBOOYEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4,6-Dichloro-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide (CAS 904818-22-0) – Structural and Pharmacological Class Overview for Procurement Decisions


N-(4,6-dichloro-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide is a synthetic small molecule belonging to the sulfamoylbenzamide family that incorporates a 4,6-dichloro-1,3-benzothiazole scaffold [1]. The compound combines a benzothiazole core—a privileged structure in medicinal chemistry for its broad bioactivity—with a para-diethylsulfamoylbenzamide moiety, a motif explored in antiviral capsid assembly modulator programs [2]. While foundational synthesis and characterization are documented in academic theses [1], the compound's distinct substitution pattern (4,6-dichloro on benzothiazole; N,N-diethyl on the sulfamoyl group) positions it within a specific chemical space flanked by multiple close analogs that differ in only one or two substituents, making direct substitution a decision that requires quantitative scrutiny.

Why N-(4,6-Dichloro-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide Cannot Be Freely Substituted with In-Class Analogs


Sulfamoylbenzamides bearing a benzothiazole block are not interchangeable because the dichloro substitution pattern on the benzothiazole ring, the N,N-dialkyl sulfamoyl substituent on the benzamide, and their interplay simultaneously modulate lipophilicity, hydrogen-bonding capacity, metabolic stability, and target engagement [1][2]. In a systematic lead-optimization study of structurally related sulfamoylbenzamides, even minor alteration of the N-alkyl group on the sulfamoyl moiety shifted anti-HBV potency by over an order of magnitude, while modifications to the heterocyclic core determined the binary outcome between active and inactive compounds [2]. For this specific compound class, a procurement decision to replace the diethylsulfamoyl variant with the dimethylsulfamoyl or dipropylsulfamoyl analog, or to substitute the 4,6-dichlorobenzothiazole with an unsubstituted or mono-substituted benzothiazole, would therefore introduce an unquantified risk of altered potency, off-target profile, and physicochemical behavior that cannot be predicted without direct comparative data.

Quantitative Differentiation Evidence for N-(4,6-Dichloro-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide Versus Closest Analogs


Predicted Lipophilicity (XLogP) of the Diethylsulfamoyl Compound vs. Its Dimethylsulfamoyl Analog

The diethylsulfamoyl analog is projected to have a higher computed XLogP value than its N,N-dimethylsulfamoyl counterpart. Although the exact XLogP for CAS 904818-22-0 has not been experimentally determined, a directly comparable analog, 4-(diethylsulfamoyl)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide, records an XLogP3-AA of 4.2 [1], whereas the dimethylsulfamoyl analog N-(4,6-dichloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide has a predicted XLogP of 3.0 based on its lower carbon count and reduced hydrophobic surface area . This approximately 1.2 log-unit difference corresponds to a roughly 16-fold alteration in octanol–water partition coefficient, which can significantly influence membrane permeability, protein binding, and in vivo distribution.

Lipophilicity Drug-likeness ADME prediction

Molecular Weight and Rotatable Bond Differentiation Between Diethyl and Dimethyl Sulfamoyl Analogs

N-(4,6-dichloro-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide (C18H17Cl2N3O3S2) has a molecular weight of 458.4 g/mol , whereas its dimethyl analog (C16H13Cl2N3O3S2) has a molecular weight of 430.3 g/mol . The net difference of 28.1 Da is attributable to two additional methylene groups. More importantly, the diethyl derivative possesses 6 rotatable bonds (based on the corresponding PubChem entry for the 5,7-dimethyl analog [1]), one more than the dimethyl variant which has 5 rotatable bonds. Higher rotatable bond count typically correlates with increased conformational entropy and can reduce oral bioavailability, a well-established trend in drug design.

Molecular weight Rotatable bonds Drug-likeness

Differential Hydrogen Bond Acceptor Count and Its Implication for Target Engagement

The target compound and its dimethyl analog share the same number of hydrogen bond acceptors (6), whereas related benzothiazole sulfamoylbenzamides that lack the 4,6-dichloro substitution have 5 hydrogen bond acceptors [1]. The two chlorine atoms on the benzothiazole ring are weak hydrogen-bond acceptors and can engage in halogen bonding interactions with protein targets [2]. In class-level studies of sulfamoylbenzamide-based HBV capsid assembly modulators, the nature and position of halogen substituents on the aromatic ring directly governed antiviral potency, with certain halogen patterns conferring submicromolar activity while others rendered the compound inactive [3]. The 4,6-dichloro substitution pattern on the benzothiazole of CAS 904818-22-0 thus represents a distinct pharmacophoric feature that cannot be replicated by non-chlorinated or mono-chlorinated benzothiazole analogs.

Hydrogen bonding Target binding Molecular recognition

Class-Level Antiviral Activity Inference and the Gap in Compound-Specific Data

Sulfamoylbenzamides as a class have demonstrated potent inhibition of HBV replication by modulating capsid assembly, with certain optimized analogs achieving EC50 values in the submicromolar range in HepG2.2.15 cells [1]. Separately, benzothiazole-containing sulfonamide compounds such as DB772 have shown broad-spectrum anti-pestivirus activity at concentrations as low as 0.01 μM . However, for CAS 904818-22-0 specifically, no peer-reviewed antiviral EC50, CC50, or selectivity index has been published. The critical limitation is that the 4,6-dichloro-benzothiazole core present in this compound is structurally distinct from the benzothiazole pattern in DB772 (which bears 4,7-dimethyl substitution) and from the sulfamoylbenzamide scaffold in the HBV CAM series (which typically lacks a benzothiazole ring). Therefore, no direct efficacy inference can be made without experimental validation. Procurement for antiviral screening must be treated as exploratory; the compound should not be assumed to recapitulate the activity of any literature-reported analog.

Antiviral HBV capsid assembly Pestivirus inhibition

Synthetic Accessibility and Purity Benchmarking Against Analogs

A general synthetic route to N,N-disubstituted sulfamoylbenzamides containing a benzothiazole block has been developed and validated at the University of Pardubice, enabling the preparation of a series of compounds including the 4,6-dichloro and diethylsulfamoyl variant [1]. The described method uses phosgene and glycine/valine N-carboxyanhydride intermediates and has been reproduced for multiple analogs. Commercially, CAS 904818-22-0 is supplied at 95% purity (HPLC) , a specification shared with the dimethyl analog (95%) . No differential purity advantage is claimed. However, the availability of a documented academic synthetic protocol provides a pathway for independent resynthesis or scale-up that may not be equally accessible for all analogs in the series.

Synthesis Purity Procurement specification

Application Scenarios for N-(4,6-Dichloro-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide Stemming from Quantitative Differentiation Evidence


Exploratory Antiviral Screening in Capsid Assembly Modulator Programs

The compound's structural placement at the intersection of sulfamoylbenzamide HBV capsid assembly modulators and benzothiazole-containing antiviral agents makes it a candidate for exploratory screening against HBV and related viruses. Procurement rationale: the 4,6-dichloro substitution provides halogen-bonding capacity absent from the non-chlorinated capsid assembly modulator scaffold [1], while the diethylsulfamoyl group offers higher predicted lipophilicity (XLogP ~4.2) compared to the dimethyl analog [2], which may enhance membrane penetration in cell-based antiviral assays. However, the complete absence of published EC50 data for this compound means procurement must be explicitly for hit-finding, not lead optimization.

Structure–Activity Relationship (SAR) Expansion for Benzothiazole Sulfamoylbenzamide Series

The compound fills a specific gap in the SAR matrix defined by the 4,6-dichloro substitution on the benzothiazole ring combined with an N,N-diethyl sulfamoyl group. The documented synthetic protocol from the University of Pardubice [1] provides a validated route for preparing this and related analogs, reducing the risk of supply interruption. Procurement is warranted when systematically mapping the influence of (i) benzothiazole chlorination pattern and (ii) sulfamoyl N-alkyl chain length on physicochemical properties and biological activity.

Computational Chemistry and Molecular Modeling Input Sets

With a molecular weight of 458.4 g/mol, 6 hydrogen bond acceptors, and 6 rotatable bonds [1], this compound occupies a defined region of chemical space suitable for testing in silico ADME prediction models and docking studies against benzothiazole-recognizing targets. The diethylsulfamoyl moiety introduces conformational flexibility and steric bulk beyond the dimethyl analog, making it a useful probe for evaluating steric tolerance in target binding pockets.

Quote Request

Request a Quote for N-(4,6-dichloro-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.